molecular formula C6H11N3O B1523445 (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1311317-07-3

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1523445
CAS No.: 1311317-07-3
M. Wt: 141.17 g/mol
InChI Key: YQAGDVIEWLZWRJ-UHFFFAOYSA-N
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Description

(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: is a versatile small molecule scaffold with a triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazine derivatives with appropriate ketones or aldehydes under acidic or basic conditions. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Various triazole derivatives

Scientific Research Applications

(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol: is compared with other similar compounds, such as 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid and 4H-1,2,4-triazole-3-thiol . While these compounds share structural similarities, This compound

List of Similar Compounds

  • 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

  • 4H-1,2,4-triazole-3-thiol

  • 5-ethyl-4-methyl-1H-pyrazole-3-thiol

  • 4H-1,2,4-triazole-3-carboxylic acid

This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAGDVIEWLZWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245155
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-07-3
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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